cis-Dichlorobis(triphenylphosphine)platinum(II) is a foundational, air-stable Pt(II) coordination complex widely procured as a homogeneous catalyst and a versatile organometallic precursor. Characterized by its square planar geometry and the presence of two labile chloride ligands adjacent to two strongly σ-donating triphenylphosphine groups, it serves as a critical starting material for synthesizing Pt(0) complexes and various organoplatinum derivatives. Commercially, it is selected for its high thermal decomposition threshold (≥300 °C) and direct solubility in organic solvents like dichloromethane and chloroform, making it a highly processable alternative to moisture-sensitive diene complexes or strictly aqueous platinum salts .
Substituting cis-PtCl2(PPh3)2 with its trans-isomer, upstream inorganic salts (e.g., K2PtCl4), or alternative diene precursors (e.g., Pt(cod)Cl2) significantly disrupts established synthetic workflows. The cis-geometry is strictly required for reactions demanding adjacent coordination sites, such as the chelation of bidentate ligands or the concerted reductive elimination steps in cross-coupling and hydrosilylation[1]. Using K2PtCl4 forces the user into protic or aqueous media, complicating non-aqueous organometallic synthesis, while Pt(cod)Cl2, though reactive, lacks the stabilizing triphenylphosphine ligands, requiring additional stoichiometric phosphine addition and presenting lower long-term storage stability [2]. Consequently, procuring the exact cis-PtCl2(PPh3)2 complex ensures immediate organic solubility, predictable cis-influence kinetics, and reliable batch-to-batch reproducibility.
When selecting a Pt(II) precursor for large-scale organometallic synthesis, thermal and atmospheric stability directly impact procurement viability. cis-PtCl2(PPh3)2 exhibits a decomposition temperature of ≥300 °C and remains stable in air indefinitely under standard storage conditions . In contrast, the common alternative precursor Pt(cod)Cl2 (dichloro(1,5-cyclooctadiene)platinum(II)) is more sensitive to ambient moisture and prolonged storage, often requiring inert atmosphere handling to prevent gradual degradation and yield loss in downstream applications.
| Evidence Dimension | Thermal decomposition threshold and handling requirements |
| Target Compound Data | ≥300 °C (air-stable solid) |
| Comparator Or Baseline | Pt(cod)Cl2 (lower thermal stability, moisture-sensitive over time) |
| Quantified Difference | >100 °C higher thermal stability threshold with eliminated inert-glovebox storage requirements. |
| Conditions | Standard laboratory storage and melting point/decomposition assays. |
Eliminates the need for specialized inert storage and reduces batch-to-batch variability caused by precursor degradation.
For procurement in reproducible catalytic screening, the structural stability of the precursor in solution is paramount. When Pt(II) is coordinated with triphenylphosphine, the cis-isomer is the thermodynamically favored product. NMR studies demonstrate that reactions of Pt(II) precursors with PPh3 exclusively yield cis-PtCl2(PPh3)2 in solvents like DMSO, with no spontaneous isomerization to the trans-form [1]. In contrast, attempting to use or maintain trans-PtCl2(PPh3)2 requires specific kinetic control, and it is prone to unwanted isomerization under catalytic conditions, leading to unpredictable reaction kinetics.
| Evidence Dimension | Solution-state isomeric purity and stability |
| Target Compound Data | 100% retention of cis-geometry in standard coordinating solvents (e.g., DMSO). |
| Comparator Or Baseline | trans-PtCl2(PPh3)2 (thermodynamically unstable relative to the cis-form, prone to isomerization). |
| Quantified Difference | Exclusive formation and retention of the cis-isomer ensures a single, predictable active species in solution. |
| Conditions | Solution-state NMR monitoring in DMSO-d6. |
Guarantees that the catalyst precursor maintains a consistent geometric structure, eliminating batch variability in kinetic studies.
Procuring cis-PtCl2(PPh3)2 streamlines the industrial synthesis of critical Pt(0) catalysts, such as (η2-alkyne)platinum(0) or Pt(PPh3)4. While upstream inorganic salts like K2PtCl4 are less expensive, they are insoluble in standard organic solvents and require multi-step, biphasic, or protic reaction conditions to install the phosphine ligands. cis-PtCl2(PPh3)2 is highly soluble in organic solvents (e.g., dichloromethane), allowing for direct, one-pot reduction (e.g., using hydrazine hydrate) in organic media . This direct route affords the corresponding Pt(0) complexes in moderate to good yields while minimizing aqueous waste streams.
| Evidence Dimension | Solvent compatibility and synthetic steps to Pt(0) |
| Target Compound Data | 1-step reduction in organic solvents. |
| Comparator Or Baseline | K2PtCl4 (requires aqueous media and multi-step ligand substitution). |
| Quantified Difference | Eliminates the aqueous-to-organic phase transfer step and pre-installs the necessary PPh3 ligands. |
| Conditions | Chemical reduction to Pt(0) complexes. |
Drastically reduces process time and solvent complexity when manufacturing downstream Pt(0) catalysts.
For advanced materials procurement, such as the synthesis of supported single-atom catalysts (SACs), the choice of precursor dictates the final atomic location. Research demonstrates that using organic-soluble, neutral cis-Pt(II) precursors with strong trans-effect ligands in aprotic solvents enables exclusive surface adsorption on supports like CdSe nanoplatelets. In contrast, using the anionic [PtCl4]2− precursor in protic solvents leads to unwanted cation substitution, placing up to 60% of the Pt atoms inside the support rather than on the catalytically active surface [1].
| Evidence Dimension | Surface vs. internal placement of Pt atoms on nanocrystal supports |
| Target Compound Data | Neutral cis-Pt(II) precursors promote ~100% surface immobilization in aprotic media. |
| Comparator Or Baseline | [PtCl4]2- (results in 60% internal substitution). |
| Quantified Difference | ~60% increase in active surface-exposed Pt atoms. |
| Conditions | Immobilization on CdSe nanoplatelets in aprotic vs protic solvents. |
Maximizes the atomic efficiency and catalytic activity of expensive platinum in heterogeneous catalyst manufacturing.
Suitable for the scalable, non-aqueous production of Pt(PPh3)4 and related low-valent platinum complexes via hydrazine reduction, directly leveraging the precursor's organic solubility and pre-installed phosphine ligands .
Used in conjunction with SnCl2 as an efficient homogeneous catalyst system for the functionalization of alkenes and alkynes, where the cis-geometry is mandatory for the formation of the active Pt-SnCl3 intermediate and subsequent catalytic cycle [1].
An effective air-stable starting material for synthesizing specialized organoplatinum complexes, as the adjacent labile chlorides allow for facile substitution by chelating diphosphines or diamines without requiring high-energy isomerization [2].
Selected for advanced materials engineering where a neutral, organic-soluble Pt precursor is required to prevent destructive ion-exchange with the support material, ensuring maximum surface exposure of the active metal [3].